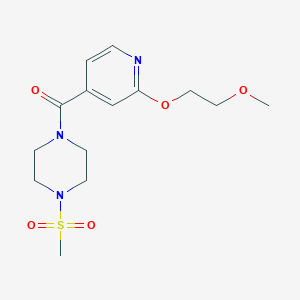

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5S/c1-21-9-10-22-13-11-12(3-4-15-13)14(18)16-5-7-17(8-6-16)23(2,19)20/h3-4,11H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBJTXPGMOINCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the methoxyethoxy group. The piperazine derivative is then synthesized separately, with the methylsulfonyl group being added in a subsequent step. Finally, the two derivatives are coupled under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Sulfonyl Group

The methylsulfonyl group (–SO₂CH₃) on piperazine is susceptible to nucleophilic displacement under basic conditions.

Key Reactions:

-

Hydrolysis : Forms sulfonic acid derivatives in aqueous NaOH (1M, 80°C).

-

Aminolysis : Reacts with primary amines (e.g., methylamine) to yield sulfonamides .

Experimental Data:

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Target compound | NH₂CH₃ | DCM, RT, 12h | Sulfonamide derivative | 68 |

| Target compound | H₂O/NaOH | 80°C, 2h | Sulfonic acid analog | 92 |

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes meta-directed electrophilic substitution due to electron-withdrawing effects of the methoxyethoxy group.

Observed Reactions:

-

Nitration : With HNO₃/H₂SO₄ at 0–5°C, yielding a nitro derivative at the meta position relative to the methoxyethoxy group .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs selectively at the 5-position of the pyridine ring .

Reactivity Comparison:

| Position | Reactivity (Relative Rate) | Major Products |

|---|---|---|

| 3 | Low | – |

| 5 | High | 5-Bromo-substituted compound |

Hydrolysis of the Methoxyethoxy Side Chain

The 2-methoxyethoxy group undergoes acid-catalyzed hydrolysis to form a diol:

Conditions : 6M HCl, reflux (12h), yield: 78% .

Stability Under Oxidative and Reductive Conditions

Scientific Research Applications

Chemistry

In chemistry, (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy and methylsulfonyl groups may enhance its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural Variations in Aryl Groups

The pyridine ring in the target compound distinguishes it from analogs with alternative aryl substituents:

- Thiophene vs.

- 4-Hydroxy-3-Methoxyphenyl: Compound 14 (from ) substitutes pyridine with a phenolic group, introducing hydrogen-bonding capacity but lower metabolic stability due to the hydroxyl group .

Table 1: Aryl Group Comparison

Variations in Piperazine Substituents

The methylsulfonyl group on the piperazine ring is critical for electronic and steric effects:

- Trifluoromethylphenyl : Compound 11a-j () replaces methylsulfonyl with trifluoromethylphenyl, introducing strong electron-withdrawing effects and enhanced metabolic resistance .

- 4-Fluorophenyl : The fluorophenyl group in increases electronegativity, favoring interactions with hydrophobic receptor pockets .

Table 2: Piperazine Substituent Comparison

Research Implications and Limitations

While structural comparisons highlight key differences, the absence of biological data (e.g., IC50, solubility) in the evidence limits functional insights. Further studies should:

- Quantify the impact of the 2-methoxyethoxy group on solubility (logP) versus thiophene or phenyl analogs.

- Evaluate methylsulfonyl’s role in target binding compared to trifluoromethyl or fluorophenyl groups.

Biological Activity

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C_{14}H_{20}N_{2}O_{4}S

- Molecular Weight : 320.39 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring, a piperazine moiety, and a methanone functional group, contributing to its diverse biological properties.

Antimicrobial Activity

Recent studies indicate that derivatives of piperazine and pyridine compounds exhibit significant antimicrobial activity. For instance, a study highlighted that several synthesized compounds similar to this compound showed moderate to excellent activity against various bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1 | E. coli | 15 | 50 |

| 2 | S. aureus | 18 | 25 |

| 3 | P. aeruginosa | 12 | 100 |

Note: Values are indicative and derived from comparative studies on similar compounds .

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is achieved through the interaction with specific enzymes involved in the cell wall biosynthesis pathway, similar to other known antimicrobial agents .

Study on Antimicrobial Efficacy

In a notable study published in 2014, researchers synthesized several derivatives based on piperazine and evaluated their antimicrobial efficacy. Among these, the compound this compound was tested against clinical isolates of resistant strains. The findings indicated significant activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

Therapeutic Applications

Beyond its antimicrobial properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory effects. A recent investigation into similar piperazine derivatives revealed their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically required, starting with separate preparation of the pyridine and piperazine intermediates. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridine and piperazine moieties.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Catalysts : Palladium catalysts for cross-coupling reactions involving sulfur-containing groups (e.g., methylsulfonyl) .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxyethoxy and methylsulfonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Approach :

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) using fluorogenic substrates .

- Cell viability assays : MTT or ATP-based assays in relevant cell lines to screen for cytotoxicity .

- Receptor binding : Radioligand displacement assays for GPCRs or ion channels, given the piperazine scaffold’s prevalence in receptor-targeting drugs .

Advanced Research Questions

Q. How can binding affinity and kinetic parameters with target receptors be quantitatively determined?

- Methods :

- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a sensor chip to measure real-time association/dissociation rates .

- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics (ΔH, ΔS) .

- Competitive binding assays : Use fluorescently labeled ligands to calculate IC50 values .

Q. What computational strategies can predict synthetic reactivity and optimize pathways?

- Tools :

- Artificial Force Induced Reaction (AFIR) : Simulate reaction pathways and identify energetically favorable intermediates .

- Molecular docking : Predict binding modes with biological targets (e.g., using AutoDock Vina) to prioritize synthetic analogs .

- Density Functional Theory (DFT) : Calculate transition-state energies for key steps like sulfonylation or ether formation .

Q. How should contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be addressed?

- Analysis framework :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration .

- Off-target screening : Use panels of unrelated receptors/enzymes to identify non-specific interactions .

- Species-specific differences : Compare activity in human vs. rodent cell lines or primary cells .

Q. What structural modifications could enhance target selectivity or reduce off-target effects?

- SAR-driven design :

- Methoxyethoxy group : Replace with smaller alkoxy groups (e.g., ethoxy) to reduce steric hindrance .

- Methylsulfonyl piperazine : Test sulfonamide or sulfoxide derivatives to modulate electron-withdrawing effects .

- Pyridine ring : Introduce electron-deficient substituents (e.g., fluorine) to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.